molecular formula C68H122N20O18 B1682854 Syntide-2 CAS No. 108334-68-5

Syntide-2

Cat. No.: B1682854
CAS No.: 108334-68-5
M. Wt: 1507.8 g/mol
InChI Key: NKBRRWBNPNUBDD-TYKVATLISA-N
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Description

Syntide-2: is a synthetic peptide recognized primarily as a substrate for calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in biochemical and cellular biology research due to its specific sequence, which allows it to interact with certain protein kinases. The sequence of this compound is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Syntide-2 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid in the sequence.

    Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.

    Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Syntide-2 primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by kinases such as CaMKII. This reaction is crucial for studying kinase activity and signaling pathways.

Common Reagents and Conditions:

    Kinases: CaMKII and protein kinase C (PKC) are commonly used to phosphorylate this compound.

    Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are used to maintain the pH during reactions.

    Cofactors: Calcium ions (Ca²⁺) and calmodulin are essential for CaMKII activity.

Major Products: The primary product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as mass spectrometry or Western blotting .

Scientific Research Applications

Chemistry: Syntide-2 is used as a model substrate to study the specificity and activity of various kinases. It helps in understanding the phosphorylation mechanisms and the role of kinases in cellular signaling.

Biology: In cellular biology, this compound is employed to investigate signal transduction pathways. It serves as a tool to dissect the roles of CaMKII and PKC in various cellular processes, including cell growth, differentiation, and apoptosis.

Medicine: this compound’s role in kinase activity assays makes it valuable in drug discovery and development. It is used to screen potential kinase inhibitors, which could lead to new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Industry: In the biotechnology industry, this compound is utilized in the development of diagnostic assays and research tools. Its well-characterized sequence and reactivity make it a reliable standard for various analytical techniques .

Comparison with Similar Compounds

    Syntide-1: Another synthetic peptide substrate for CaMKII, differing in sequence from Syntide-2.

    Glycogen Synthase Peptide-2: A substrate for CaMKII, homologous to the phosphorylation site on glycogen synthase.

    Kemptide: A synthetic peptide substrate for protein kinase A (PKA), used in similar kinase activity assays.

Uniqueness of this compound: this compound is unique due to its specific sequence, which makes it a preferred substrate for CaMKII. Its ability to selectively interact with CaMKII and PKC allows for precise studies of these kinases’ roles in cellular signaling. Unlike other substrates, this compound’s sequence provides a balance of hydrophobic and hydrophilic residues, enhancing its solubility and reactivity in aqueous environments.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBRRWBNPNUBDD-TYKVATLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H122N20O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148504
Record name Syntide-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1507.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108334-68-5
Record name Syntide-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Syntide-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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